2-Acetyl-1-furfurylpyrrole

Flavor Regulation EFSA FEMA

2-Acetyl-1-furfurylpyrrole (C₁₁H₁₁NO₂, MW 189.21) is a heterocyclic aroma compound belonging to the N-furfurylpyrrole class, which combines a pyrrole ring with a furfuryl substituent and a 2-acetyl group. Structurally, it differs fundamentally from simpler alkylpyrroles such as 2-acetylpyrrole (C₆H₇NO, MW 109.13), as the N-furfuryl moiety introduces distinct polarity (XLogP3 1.40 vs 0.90) and a melting point of 40–42 °C.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 13678-73-4
Cat. No. B079785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-1-furfurylpyrrole
CAS13678-73-4
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CN1CC2=CC=CO2
InChIInChI=1S/C11H11NO2/c1-9(13)11-5-2-6-12(11)8-10-4-3-7-14-10/h2-7H,8H2,1H3
InChIKeyAYCBWOMKZDMMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-1-furfurylpyrrole (CAS 13678-73-4): Baseline Identity and Procurement Classification


2-Acetyl-1-furfurylpyrrole (C₁₁H₁₁NO₂, MW 189.21) is a heterocyclic aroma compound belonging to the N-furfurylpyrrole class, which combines a pyrrole ring with a furfuryl substituent and a 2-acetyl group [1]. Structurally, it differs fundamentally from simpler alkylpyrroles such as 2-acetylpyrrole (C₆H₇NO, MW 109.13), as the N-furfuryl moiety introduces distinct polarity (XLogP3 1.40 vs 0.90) and a melting point of 40–42 °C [1][2]. This compound has been identified as a naturally occurring volatile in Glycyrrhiza glabra (licorice) root, roasted chicory, and coffee, and is employed predominantly as a flavoring agent and synthetic intermediate [3][4].

Why 2-Acetyl-1-furfurylpyrrole Cannot Be Replaced by Generic Acetylpyrroles or Furfurylpyrroles in Flavor Formulations


In flavor and fragrance procurement, simple pyrrole derivatives such as 2-acetylpyrrole (roasted, nutty) and 1-furfurylpyrrole (vegetable, earthy-green) are often grouped into broad 'roasted' or 'nutty' categories. However, 2-acetyl-1-furfurylpyrrole presents a distinct organoleptic profile (fruity, rose-like) that fundamentally diverges from these class-typical descriptors [1]. The functional combination of an N-furfuryl group and a 2-acetyl substituent on the same pyrrole ring shifts the odor character toward fruity-floral notes while retaining a warm background, making it non-interchangeable with any single-substituent analog. Furthermore, the lack of current FEMA GRAS or EFSA support for this compound, in contrast to 1-furfurylpyrrole (FEMA 3284), imposes a distinct regulatory selection logic for non-food or research-grade procurement [2].

Quantitative Differentiation Evidence: 2-Acetyl-1-furfurylpyrrole vs. Closest Structural Analogs


Regulatory Clearance Profile: 2-Acetyl-1-furfurylpyrrole Is Excluded from Current EFSA FGE.77Rev2 Re-Evaluation

In the EFSA Flavouring Group Evaluation 77 Revision 2 (2015), the panel re-evaluated 1-furfurylpyrrole [FL-no: 13.134] using newly available toxicity data, and this evaluation explicitly covered the structurally related 2-acetyl-1-ethylpyrrole [FL-no: 14.045] and 2-acetyl-1-methylpyrrole [FL-no: 14.046] [1]. However, 2-acetyl-1-furfurylpyrrole is not listed among the 21 substances that received a 'No safety concern' conclusion under the MSDI approach. TGSC records further note that the compound is 'No longer supported by Industry (EFSA, 2011),' indicating that the industry sponsor withdrew support, leaving it without current EFSA authorization [2].

Flavor Regulation EFSA FEMA Procurement Compliance

Organoleptic Profile: Fruity Rose-like Character vs. Roasted/Nutty Pyrrole Baseline

The organoleptic profile of 2-acetyl-1-furfurylpyrrole is reported as 'fruity, fruity, rose' with a taste description of 'fruity rose-like' [1]. This contrasts sharply with the class-typical descriptors for simple pyrroles, which are established as 'toasted, nutty, cocoa-like' for pyrroles as a structural class [2], and specifically 'roasted, popcorn, nutty' with a 'musty, nutty' flavor for 2-acetylpyrrole [2][3]. Meanwhile, 1-furfurylpyrrole is described as 'vegetable, earthy-green, coffee' . The combination of both N-furfuryl and 2-acetyl substituents produces a qualitative flavor shift from roasted/nutty/vegetable to distinctly fruity-floral.

Flavor Chemistry Sensory Science Organoleptic Differentiation

Physicochemical Property Differentiation: Melting Point Enables Solid-Phase Handling vs. Liquid Analogs

2-Acetyl-1-furfurylpyrrole exhibits a melting point of 40.00–42.00 °C at standard pressure, making it a low-melting solid at ambient laboratory conditions [1]. In contrast, 1-furfurylpyrrole is a liquid at room temperature with a boiling point of 76–78 °C at 1 mmHg and a density of 1.081 g/mL at 25 °C [2]. 2-Acetylpyrrole, with a molecular weight of only 109.13 and lacking the furfuryl moiety, has a melting point reported at 85–90 °C and exists as a crystalline solid . The boiling point of 2-acetyl-1-furfurylpyrrole (297.7 ± 20.0 °C at 760 mmHg) is substantially higher than that of 2-acetylpyrrole (220 °C), reflecting its larger molecular size [1].

Physicochemical Properties Formulation Handling Solid-Phase Extraction

Formation Pathway Specificity: Maillard-Derived N-Furfuryl-2-acetylpyrrole vs. Proline-Ornithine-Derived 2-Acetylpyrrole

According to the comprehensive Flavorist review of heterocycle formation, pyrroles are primarily generated through the advanced-stage Maillard reaction involving amino acids (especially proline and ornithine), reducing sugars, and ammonia/amines [1]. A PMC table on Maillard reaction products explicitly distinguishes the formation contexts: 1-furfurylpyrrole is associated with the 'last stages of the Maillard reaction,' while 2-acetylpyrrole is noted to form 'from oxidation of 2-acetyl-1-pyrroline' [2]. 2-Acetyl-1-furfurylpyrrole, as the hybrid structure combining both N-furfuryl and 2-acetyl features, is expected to share the furfurylpyrrole formation pathway (sugar dehydration/cyclization with amino compounds) rather than the oxidative degradation pathway that produces 2-acetylpyrrole .

Maillard Reaction Flavor Formation Reaction Flavor Process Chemistry

Occurrence and Detection: Unique Natural Occurrence in Glycyrrhiza glabra vs. Broader Food Occurrence of Analogs

2-Acetyl-1-furfurylpyrrole has been specifically reported as a natural product in Glycyrrhiza glabra (licorice) root [1]. In roasted chicory, N-furfuryl-2-acetylpyrrole was identified for the first time alongside N-furfurylpyrrole and N-furfuryl-2-formylpyrrole using GC-MS/olfactometry, demonstrating its distinct chromatographic signature [2]. In contrast, 1-furfurylpyrrole has a far broader documented natural occurrence including coffee, bread, roasted almonds, popcorn, malt, roasted chicken, beer, and sandalwood oil [3]. 2-Acetylpyrrole is widely documented in tea, roasted almonds, coffee, roasted beef, malt, and stout [4]. The more restricted natural occurrence of 2-acetyl-1-furfurylpyrrole provides higher specificity as a marker compound.

Natural Product Chemistry Botanical Authenticity GC-MS Identification Phytochemical Profiling

Usage Class Restriction: Fragrance-Prohibited Status Differentiates Procurement Scope from Dual-Use Analogs

The Good Scents Company explicitly recommends 2-acetyl-1-furfurylpyrrole usage levels 'not for fragrance use,' and it holds no FEMA number [1]. This is in direct contrast to 1-furfurylpyrrole, which carries FEMA 3284 and has been assessed by IFRA with a recommended usage limit of up to 0.1000% in fragrance concentrates [2][3]. The MSDI-EU value for 2-acetyl-1-furfurylpyrrole is estimated at 0.091 μg/capita/day, reflecting minimal dietary exposure and further confirming its exclusion from mainstream food flavor use [1].

IFRA Fragrance Regulation Procurement Specification Use Restriction

High-Value Procurement and Research Scenarios for 2-Acetyl-1-furfurylpyrrole Based on Quantitative Evidence


Natural Product Authenticity Marker for Licorice (Glycyrrhiza glabra) and Chicory-Derived Ingredients

Given its specific natural occurrence in G. glabra root and its first-time identification in roasted chicory by GC-MS/olfactometry, 2-acetyl-1-furfurylpyrrole can serve as a targeted authenticity marker for licorice-based nutraceuticals, herbal preparations, and chicory-containing food products [1][2]. Its narrower natural occurrence compared to 1-furfurylpyrrole's ubiquitous food presence provides higher analytical specificity for botanical origin verification.

Maillard Reaction Mechanistic Studies Requiring a Dual-Functionality Pyrrole Probe

The compound's hybrid structure, combining an N-furfuryl group (sugar-derived) and a 2-acetyl group on the same pyrrole ring, makes it a valuable probe molecule for studying advanced-stage Maillard reaction pathways where both sugar dehydration/cyclization and acetylation occur simultaneously [1]. Unlike 2-acetylpyrrole (which forms primarily via oxidation of 2-acetyl-1-pyrroline) or 1-furfurylpyrrole (which lacks the acetyl group), this compound uniquely represents the intersection of two distinct pyrrole formation routes, enabling mechanistic discrimination in model reaction systems.

Non-Food Flavor Chemistry Research and Analytical Reference Standard Procurement

Because 2-acetyl-1-furfurylpyrrole lacks current FEMA GRAS status, has no EFSA authorization, and is explicitly classified as 'not for fragrance use,' its procurement pathway is restricted to research-grade applications [1]. This makes it ideal as an analytical reference standard for GC-MS method development targeting N-furfurylpyrroles in food volatilomics, where its distinct retention index and mass spectrum differ from both 2-acetylpyrrole and 1-furfurylpyrrole [2]. Research laboratories requiring a certified reference material for method validation in roasted food volatile analysis represent the primary procurement scenario.

Solid-Phase Microextraction (SPME) Method Development Leveraging Low Melting Point Properties

The melting point of 40–42 °C, combined with a boiling point of ~298 °C at atmospheric pressure, positions 2-acetyl-1-furfurylpyrrole as a readily meltable solid at slightly above ambient temperature [1]. This property facilitates headspace SPME method development for volatile profiling of solid food matrices (e.g., roasted coffee beans, licorice root powder) where the compound can be equilibrated as a pure melt standard for calibration. Neither liquid 1-furfurylpyrrole (no melting transition) nor the higher-melting 2-acetylpyrrole (~87 °C) offers this specific handling advantage for low-temperature thermal desorption protocols.

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